6-Thioxanthine
Overview
Description
6-Thioxanthine is a sulfur-containing purine derivative that has been studied for its various biological activities and chemical properties. It is known to undergo oxidation reactions and has been investigated for its potential as a bronchodilator and coronary dilator. Additionally, 6-thioxanthine has been examined for its interactions with enzymes such as xanthine oxidase and its effects on parasitic organisms like Toxoplasma gondii .
Synthesis Analysis
The synthesis of 6-thioxanthine derivatives has been explored in several studies. For instance, 1,3-dimethylxanthine can be converted into 6-thio derivatives using phosphorus pentasulfide in pyridine, leading to compounds with significant bronchodilator and coronary vasodilator properties . Furthermore, 6-thioxanthopterin, a related compound, has been synthesized from 2-amino-4-(penthyloxy)pteridine through a series of steps including chlorination and thiolation .
Molecular Structure Analysis
The molecular structure and tautomerism of 6-thioxanthine have been studied using post Hartree–Fock and density functional theory methods. These studies have provided insights into the relative stability of different tautomers in both gas and aqueous phases. Additionally, NMR studies and Fukui function calculations have been used to predict the reactive sites of 6-thioxanthine tautomers for various types of chemical attacks .
Chemical Reactions Analysis
6-Thioxanthine undergoes various chemical reactions, including electrochemical oxidation, which leads to the formation of dimers and ultimately allantoin as the major final product. The oxidation pathway and its biological significance have been discussed in the literature . Moreover, the metabolism of 6-thioxanthine by xanthine oxidase variants has been characterized, revealing how genetic variation in the enzyme can affect its activity toward this substrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-thioxanthine have been investigated in the context of its interactions with other compounds and its behavior under different conditions. For example, the effect of 6-thioxanthine on the thermal transformation of 6-mercaptopurine crystals has been studied, showing that the presence of 6-thioxanthine can lead to different crystal forms through phase transformations . Additionally, the interaction of 6-thioxanthine with Toxoplasma gondii has been shown to be parasitostatic rather than parasiticidal, due to its conversion to 6-thioxanthosine 5'-phosphate and the subsequent inhibition of inosine 5'-phosphate dehydrogenase .
Scientific Research Applications
Electrochemical Properties
- Electrochemical Oxidation : 6-TX exhibits distinct electrochemical behaviors in different pH environments, with notable oxidation peaks observed in both acidic and neutral/basic mediums. This suggests potential applications in electrochemical sensors and analytical chemistry (Goyal, Singh, & Abdullah, 2004).
Parasitology
- Action on Toxoplasma gondii : 6-TX demonstrates parasitostatic properties against Toxoplasma gondii. It is metabolized by the parasite's enzymes, leading to accumulation of metabolites that interfere with the parasite's nucleotide pools. This provides insights into developing targeted anti-parasitic drugs (Pfefferkorn, Bzik, & Honsinger, 2001).
Biochemical Analysis
- Tautomerism Studies : Research on the tautomerism of 6-TX, which is the ability of a compound to exist in multiple forms by shifting atomic positions, provides crucial insights for biochemical applications. This understanding is vital for drug design and understanding biochemical pathways (Civcir, 2001).
Pharmacological Metabolism
- Metabolism in Chemotherapy : 6-TX is an intermediate in the metabolism of certain chemotherapy drugs. Understanding its role in drug metabolism can aid in optimizing chemotherapy treatments and managing side effects (Sorouraddin et al., 2011).
Safety And Hazards
properties
IUPAC Name |
6-sulfanylidene-3,7-dihydropurin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOXFJDOUQJOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173842 | |
Record name | 6-Thioxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Thioxanthine | |
CAS RN |
2002-59-7 | |
Record name | 6-Thioxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2002-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Thioxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2002-59-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Thioxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Thioxanthine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-THIOXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HLR5DQG0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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